molecular formula C8H9NO2 B035132 Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate CAS No. 106509-45-9

Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate

Cat. No. B035132
CAS RN: 106509-45-9
M. Wt: 151.16 g/mol
InChI Key: ZWIFNHRDDBEQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate (MDCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDCC is a cyclopropene derivative that has a cyano group and a methyl ester group attached to the cyclopropene ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate inhibits ethylene biosynthesis by binding to the active site of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the conversion of ACC to ethylene. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate binds irreversibly to the active site of ACC synthase, preventing the enzyme from functioning and thereby inhibiting ethylene biosynthesis.
Biochemical and Physiological Effects:
The inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several biochemical and physiological effects. In plants, the inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can delay fruit ripening, reduce flower senescence, and increase the shelf life of fruits and vegetables. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been shown to reduce the production of ethylene in response to stress, such as drought or high salinity.

Advantages and Limitations for Lab Experiments

Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of ethylene biosynthesis, making it a valuable tool for studying the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate is also relatively stable and easy to handle, making it a convenient inhibitor to use in experiments. However, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has limitations as well. It is a non-selective inhibitor of ethylene biosynthesis, meaning that it can inhibit the biosynthesis of other compounds that share the same biosynthetic pathway as ethylene. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can have toxic effects on plants at high concentrations.

Future Directions

Several future directions for research on Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate include the development of more selective inhibitors of ethylene biosynthesis, the investigation of the role of ethylene in plant-microbe interactions, and the use of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the development of novel plant growth regulators. In addition, the potential applications of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the food industry, such as the development of novel postharvest treatments for fruits and vegetables, warrant further investigation.

Synthesis Methods

The synthesis of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can be achieved using several methods, including the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with diazomethane. The reaction of 2-cyano-3,3-dimethylcyclopropene with methyl chloroformate is another method for synthesizing Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate.

Scientific Research Applications

Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been widely used in scientific research for its unique properties. It is a potent inhibitor of ethylene biosynthesis and has been used to study the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has also been used to study the mechanism of action of ethylene receptors in plants. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been used to investigate the role of ethylene in fruit ripening and the effect of ethylene on postharvest quality of fruits and vegetables.

properties

CAS RN

106509-45-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate

InChI

InChI=1S/C8H9NO2/c1-8(2)5(4-9)6(8)7(10)11-3/h1-3H3

InChI Key

ZWIFNHRDDBEQPG-UHFFFAOYSA-N

SMILES

CC1(C(=C1C(=O)OC)C#N)C

Canonical SMILES

CC1(C(=C1C(=O)OC)C#N)C

synonyms

1-Cyclopropene-1-carboxylicacid,2-cyano-3,3-dimethyl-,methylester(9CI)

Origin of Product

United States

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